Molecular Architecture, Synthesis, and Structural Utility of Dimethyl (3-phenylpropanoyl)phosphonate
Molecular Architecture, Synthesis, and Structural Utility of Dimethyl (3-phenylpropanoyl)phosphonate
Executive Summary
Acylphosphonates represent an incredibly versatile class of organophosphorus compounds, acting as potent carbonyl donors, precursors for chiral α-hydroxy phosphonates, and bioisosteric scaffolds in enzyme inhibitor design. This whitepaper systematically evaluates the structural characteristics, synthesis protocols, and downstream derivatization of dimethyl (3-phenylpropanoyl)phosphonate (also known as dimethyl dihydrocinnamoylphosphonate or phosphonic acid, (1-oxo-3-phenylpropyl)-, dimethyl ester)[1]. Designed for synthetic chemists and drug development professionals, this guide decodes the reaction causality—focusing strictly on how process parameters dictate chemoselectivity and yield.
Physicochemical Profile & Structural Logic
Dimethyl (3-phenylpropanoyl)phosphonate consists of an activated acyl group (derived from 3-phenylpropanoic acid) directly bonded to a dimethyl phosphonate moiety. The proximity of the strong electron-withdrawing phosphoryl group (P=O) to the carbonyl (C=O) drastically alters the electrophilicity of the acyl carbon, making it highly susceptible to nucleophilic attack, stereoselective reduction, and transition-metal-catalyzed cross-coupling[2].
Care must be taken during characterization to distinguish this molecule from its isomeric counterpart, dimethyl-2-oxo-3-phenylpropyl phosphonate (a β-ketophosphonate), which shares the exact same molecular formula but exhibits fundamentally different reactivity and biological targets[3].
Table 1: Primary Quantitative and Structural Data
| Property | Value | Causality / Relevance |
| IUPAC Name | Dimethyl (1-oxo-3-phenylpropyl)phosphonate | Highlights the C1 carbonyl attachment characteristic of acylphosphonates[1]. |
| CAS Registry Number | 55339-95-2 | Core registry identifier ensuring specific commercial sourcing[4]. |
| Molecular Formula | C11H15O4P | Confirms the exact elemental stoichiometry. |
| Molecular Weight | ~242.21 g/mol | Essential for stoichiometric equivalents during synthetic scaling[5]. |
| SMILES | COP(=O)(C(=O)CCc1ccccc1)OC | Denotes the explicit 2D connectivity for chemoinformatics mapping. |
Causality in Primary Synthesis: The Michaelis-Arbuzov Pathway
The standard and most robust method for synthesizing dimethyl (3-phenylpropanoyl)phosphonate is via the Michaelis-Arbuzov reaction [6].
Mechanistic Causality
The reaction relies on the nucleophilicity of the phosphorus atom in trimethyl phosphite. Upon reacting with 3-phenylpropanoyl chloride, an initial nucleophilic attack forms a highly reactive phosphonium intermediate. Because this intermediate is sterically crowded and unstable, the expelled chloride anion immediately acts as a nucleophile, attacking one of the electrophilic methoxy carbon atoms. This final dealkylation collapses the complex, forming the strong P=O bond (thermodynamic driving force) and expelling methyl chloride gas as the only byproduct[2].
Self-Validating Experimental Protocol:
-
Inert Preparation: Purge a dry round-bottom flask equipped with a reflux condenser and a gas bubbler with Ar/N₂. Dissolve 1.0 equivalent of 3-phenylpropanoyl chloride in dry, degassed toluene to minimize moisture-induced hydrolysis of the acid chloride.
-
Controlled Addition: Cool the vessel to 0 °C. Add 1.1 equivalents of trimethyl phosphite dropwise. Causality: The low initial temperature suppresses the competitive Perkow reaction (which yields enol phosphates) and controls the highly exothermic formation of the phosphonium intermediate.
-
Dealkylation Activation: Slowly warm the mixture to room temperature, then gently heat to 60–80 °C. Validation Point: Observe gas evolution in the bubbler. The reaction strictly proceeds via the loss of methyl chloride gas.
-
Isolation: Once gas evolution ceases, remove the toluene solvent and excess trimethyl phosphite in vacuo. Purify the resulting crude via short-path vacuum distillation to afford the pure dimethyl (3-phenylpropanoyl)phosphonate.
Workflow: Michaelis-Arbuzov Synthesis of Dimethyl (3-phenylpropanoyl)phosphonate.
Downstream Utility: Asymmetric Transfer Hydrogenation (ATH)
Acylphosphonates are vital precursors to α-hydroxy phosphonates—complex structural motifs utilized heavily as renin inhibitors and HIV protease transition-state analogs. Dimethyl (3-phenylpropanoyl)phosphonate undergoes highly enantioselective transformation to dimethyl[(1R)-1-hydroxy-3-phenylpropyl]phosphonate via Ruthenium(II)-catalyzed transfer hydrogenation[7].
Mechanistic Causality
Using [(p-cymene)RuCl2]2 with a chiral sulfonylated diamine ligand (e.g., Ts-DPEN) establishes a rigid chiral pocket. Formic acid/triethylamine serves as the optimal hydride donor over H₂ gas. The Ru-hydride species locks the acylphosphonate into a specific spatial orientation via hydrogen bonding between the ligand's -NH group and the phosphonate's P=O oxygen, resulting in exclusive hydride delivery to the Re or Si face of the carbonyl.
Self-Validating Experimental Protocol:
-
Catalyst Activation: To a Schlenk tube under argon, add (p-cymene)ruthenium(II) chloride dimer (0.5 mol%) and the chiral diamine ligand C32H28N2O3S (1.0 mol%) in dimethyl sulfoxide (DMSO)[7]. Stir to generate the active 16-electron Ru complex.
-
Substrate Introduction: Introduce dimethyl (3-phenylpropanoyl)phosphonate (CAS 55339-95-2) to the mixture.
-
Hydride Delivery: Add a 5:2 azeotropic mixture of Formic acid-triethylamine complex. Causality: This complex provides an exceptionally mild source of hydrides without the safety hazards of pressurized hydrogen gas, ensuring high chemoselectivity against reducible aromatic rings.
-
Enantioselective Conversion: Stir the reaction at room temperature for precisely 10.0 hours[7].
-
Validation & Yield: Extract using ethyl acetate. The desired (1R)-hydroxy enantiomer is obtained in ~94% yield[7]. Verify the enantiomeric excess (ee >95%) via chiral HPLC before advancing to physiological assays.
Pathway: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) Mechanism.
Analytical Quality Assurance (Self-Validating Rules)
To confirm the synthetic integrity of dimethyl (3-phenylpropanoyl)phosphonate and rule out β-ketophosphonate isomerization, a mandatory analytical matrix must be applied:
-
³¹P NMR Spectroscopy: A self-validating system for organophosphorus compounds. Due to the high electron-withdrawing nature of the adjacent carbonyl group, the ³¹P signal for this acylphosphonate will reliably appear slightly upfield (typically ~ -1.0 to -3.0 ppm) compared to standard alkyl phosphonates[2].
-
¹³C NMR Spectroscopy: The signature acyl carbon (C=O) signal will appear heavily deshielded at ~200 ppm and must exhibit an exceptionally large carbon-phosphorus coupling constant (
≈ 165–175 Hz). If the coupling constant is small ( < 10 Hz), the product has improperly isomerized to the β-ketophosphonate[3]. -
FT-IR Spectroscopy: The C=O stretching frequency serves as an immediate diagnostic tool. Unlike normal aliphatic ketones (~1715 cm⁻¹), the contiguous electron-withdrawing interactions from the P=O shift the carbonyl stretch to roughly 1690–1700 cm⁻¹.
References
- "丸善薬品産業(株) | 登録化学品一覧 - ケム eデータ.
- "Phosphonic acid, (1-oxo-3-phenylpropyl)-, dimethyl ester (CAS No ...)" ChemicalRegister.
- "dimethyl[(1R)
- "Dimethyl-2-oxo-3-phenylpropyl phosphonate | C11H15O4P | CID 12805884 - PubChem.
- "(PDF) Acylphosphonic acids and methyl hydrogen acylphosphonates: Physical and chemical properties and theoretical calculations.
- "1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide - Substance Details - EPA." US EPA.
- "Dimethyl benzoylphosphonate | 18106-71-3 | Benchchem." Benchchem.
Sources
- 1. 丸善薬品産業(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl-2-oxo-3-phenylpropyl phosphonate | C11H15O4P | CID 12805884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphonic acid, (1-oxo-3-phenylpropyl)-, dimethyl ester (CAS No. 55339-95-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Dimethyl benzoylphosphonate | 18106-71-3 | Benchchem [benchchem.com]
- 7. dimethyl [(1R)-1-hydroxy-3-phenylpropyl]phosphonate - CAS号 —— - 摩熵化学 [molaid.com]
